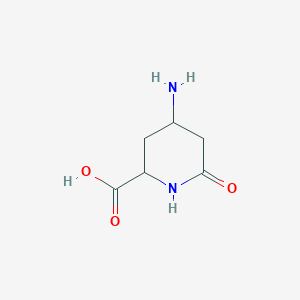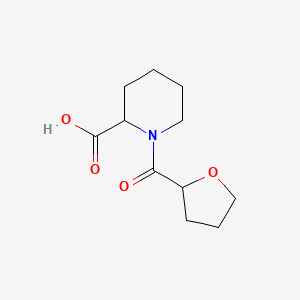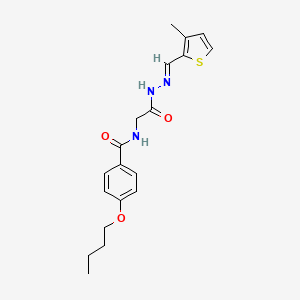
N-(propan-2-yl)sulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(propan-2-yl)sulfamoyl fluoride” is a derivative of sulfamoyl fluorides, which are organic compounds having the chemical formula F−SO2−N(−R1)−R2 . Sulfamoyl fluorides are contrasted with the sulfonimidoyl fluorides with structure R1-S(O)(F)=N-R2 .
Synthesis Analysis
Sulfamoyl fluorides can be made by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . Cyclic secondary amines work as well, provided they are not aromatic . Sulfamoyl fluorides can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 .Molecular Structure Analysis
The molecular structure of “N-(propan-2-yl)sulfamoyl fluoride” is represented by the chemical formula C3H8FNO2S .Chemical Reactions Analysis
The reaction between ribonucleosides and ex situ generated sulfonyl fluoride has been developed . The reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Aplicaciones Científicas De Investigación
Biomolecular Chemistry
Recent advances in the synthesis of sulfur (VI)-fluorides, such as N-(propan-2-yl)sulfamoyl fluoride, have enabled incredible growth in their application in biomolecular chemistry . They are characterized by their unique redox stability, resistance to hydrolysis, and chemoselectivity .
Chemical Biology
Sulfur (VI)-fluorides are being used in chemical biology due to their unique properties . They have high promise at the interface of synthetic chemistry and biomolecular disciplines, leading to incredible discoveries in medicine, elucidation of biological processes, and more .
Bioconjugation
Sulfur (VI)-fluorides are also used in bioconjugation . This involves attaching two biomolecules together, which is a crucial step in many biological research and drug development processes .
Medicinal Chemistry
In medicinal chemistry, sulfur (VI)-fluorides are being used extensively . They have been applied in the synthesis of a variety of medicinal compounds, contributing to the development of new drugs .
Organic Synthesis
Sulfonyl fluorides, including N-(propan-2-yl)sulfamoyl fluoride, have found widespread applications in organic synthesis . They are used in the synthesis of a wide range of organic compounds .
Drug Discovery
Sulfonyl fluorides are being used in drug discovery . They are used in the synthesis of potential drug candidates for a variety of diseases .
Materials Science
In materials science, sulfonyl fluorides are being used due to their unique properties . They are used in the synthesis of various materials, contributing to the development of new materials with improved properties .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to current methods and has opened new horizons for the synthesis of sulfonyl fluorides .
Mecanismo De Acción
These species undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines, leading to sulfamide-functionalized derivatives . It is possible to controllably activate the SVI–F bond, transforming fluoride into a good leaving group and enabling reactions with various nucleophiles .
Direcciones Futuras
The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The SuFEx approach requires installation of a −SO2F group in the molecule of interest . The emerging demand for diverse molecules containing the SVI–F motif can be satisfied thanks to so-called SuFEx hubs . This suggests a promising future for the study and application of “N-(propan-2-yl)sulfamoyl fluoride” and similar compounds.
Propiedades
IUPAC Name |
N-propan-2-ylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMQZQDFNJVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)sulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)


![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)




![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
